Pachypodol

Description

This compound has been reported in Melicope triphylla, Melicope semecarpifolia, and other organisms with data available.

new flavonoid isolated from Pachypodanthium confine; from Chinese herb Agastache folium; structure

Properties

IUPAC Name |

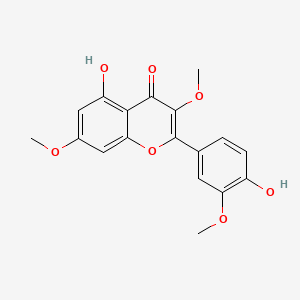

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-11(19)13(6-9)23-2/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFUXLQBMQGNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187388 | |

| Record name | Pachypodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33708-72-4 | |

| Record name | Pachypodol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33708-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pachypodol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033708724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33708-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pachypodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACHYPODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AG6B2DMP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pachypodol: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pachypodol, a bioactive flavonoid, covering its natural origins, detailed extraction and isolation protocols, and its molecular mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and key experimental processes and signaling pathways are visualized using Graphviz diagrams.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Lamiaceae, Combretaceae, and Euphorbiaceae families. The most notable sources include Pogostemon cablin (Patchouli), Calycopteris floribunda, and various Croton species.

| Plant Species | Family | Plant Part | Reported Yield of this compound |

| Pogostemon cablin (Benth.) | Lamiaceae | Aerial parts/Leaves | 67 g of crude methanol extract from 200 g of dried plant material.[1] The yield of pure this compound from the crude extract is not explicitly quantified in the reviewed literature. |

| Calycopteris floribunda (Lam.) | Combretaceae | Leaves | 56.1 mg from 1.7 kg of dried leaves (approximately 0.0033% yield). |

| Croton ciliatoglanduliferus (Ort.) | Euphorbiaceae | Aerial parts | Isolated from the n-hexane extract; specific yield not reported.[2] |

| Croton floribunda | Euphorbiaceae | Not specified | This compound has been extracted from this species.[3] |

Experimental Protocols: Extraction and Isolation of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques.

Extraction and Isolation of this compound from Pogostemon cablin

This protocol is adapted from a bioactivity-guided fractionation study.[1]

1. Extraction:

- Dry the aerial parts of Pogostemon cablin (200 g).

- Extract the dried plant material with 500 mL of methanol under reflux for 3 hours. Repeat this step three times.

- Combine the methanol extracts and concentrate using a rotary evaporator to obtain the crude methanol extract (approximately 67 g).[1]

2. Fractionation:

- Suspend the crude methanol extract in water.

- Perform successive partitioning with n-hexane and ethyl acetate.

- Separate and concentrate the n-hexane, ethyl acetate, and aqueous fractions. This compound is primarily found in the n-hexane fraction.

3. Isolation and Purification:

- Subject the n-hexane extract to Centrifugal Partition Chromatography (CPC) for initial separation.

- Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC).

- Confirm the structure and purity of the isolated this compound using ¹H NMR and ¹³C NMR spectroscopy.

Isolation of this compound from Calycopteris floribunda

The following is a general protocol based on available literature.[4][5]

1. Extraction:

- Air-dry and powder the leaves of Calycopteris floribunda.

- Perform extraction with a suitable solvent (e.g., methanol or ethanol) using maceration or Soxhlet extraction.

- Concentrate the extract under reduced pressure to obtain the crude extract.

2. Isolation:

- Subject the crude extract to repeated column chromatography on silica gel.

- Elute the column with a gradient of solvents, typically starting with non-polar solvents (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate and methanol).

- Monitor the fractions using Thin-Layer Chromatography (TLC) and combine fractions containing this compound.

- Further purify the combined fractions by recrystallization or preparative TLC to obtain pure this compound.

Isolation of this compound from Croton ciliatoglanduliferus

This protocol is based on a bioactivity-guided chemical study.[2]

1. Extraction:

- Extract the aerial parts of Croton ciliatoglanduliferus with n-hexane.

- Concentrate the n-hexane extract to yield a crude extract.

2. Isolation:

- Separate the components of the n-hexane extract using preparative Thin-Layer Chromatography (TLC).

- Identify and scrape the band corresponding to this compound.

- Elute this compound from the silica gel using a suitable solvent.

- Confirm the identity of the isolated compound by spectroscopic methods.

Signaling Pathway: this compound and the ERK/Nrf2-ARE Pathway

This compound has been shown to exert antioxidant and cytoprotective effects through the activation of the ERK-dependent Nrf2 signaling pathway.[1][6][7]

References

- 1. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation [mdpi.com]

- 2. This compound from Croton ciliatoglanduliferus Ort. as water-splitting enzyme inhibitor on thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Pachypodol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachypodol, a naturally occurring O-methylated flavonol, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details its chemical identifiers, physicochemical properties, and spectral data. Furthermore, it outlines experimental protocols for its isolation and key biological activity assays, and visually represents its known signaling pathway and experimental workflows using Graphviz diagrams. All quantitative data is summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identification

This compound, systematically named 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one, is a derivative of quercetin with methoxy groups at positions 3, 7, and 3'.[1] Its chemical structure is characterized by a C6-C3-C6 flavonoid backbone.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | [2] |

| Synonyms | 4',5-Dihydroxy-3,3',7-trimethoxyflavone, Quercetin 3,7,3'-trimethyl ether | [2] |

| CAS Number | 33708-72-4 | [2] |

| PubChem CID | 5281677 | [1] |

| Molecular Formula | C₁₈H₁₆O₇ | [1] |

| Molecular Weight | 344.32 g/mol | [1] |

| InChI Key | KQFUXLQBMQGNRT-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC(=C(C=C1)C2=C(OC3=C(C2=O)C(=C(C=C3O)OC)O)OC)O | [2] |

Physicochemical Properties

This compound is typically isolated as a solid.[1] Like many flavonoids, it is generally soluble in organic solvents.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Yellow powder | [1] |

| Melting Point | 210-212 °C | [3] |

| Solubility | Soluble in organic solvents such as methanol and DMSO. | [1][4] |

Spectroscopic Data

The structure of this compound has been elucidated and confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

Table 3: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H-NMR | Data has been reported and compared with published literature for structural confirmation. | [4] |

| ¹³C-NMR | Data has been reported and compared with published literature for structural confirmation. | [4] |

| Mass Spec. | ESI-MS data has been used for structural elucidation. | [1] |

| UV-Vis | Flavonoid structure exhibits characteristic absorption bands. | [5][6] |

| IR | The spectrum shows the presence of hydroxyl and carbonyl functional groups. | [1] |

Experimental Protocols

Isolation of this compound from Pogostemon cablin

This compound can be isolated from the leaves of Pogostemon cablin using a bioactivity-guided fractionation approach.[4]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Protocol:

-

Extraction: The dried and powdered leaves of Pogostemon cablin are extracted with methanol.

-

Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate.

-

Bioactivity-Guided Fractionation: The resulting fractions are subjected to bioactivity-guided fractionation using chromatographic techniques such as column chromatography over silica gel.

-

Purification: Fractions showing the desired activity are further purified using methods like High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[4]

-

Structure Confirmation: The structure of the isolated compound is confirmed by spectroscopic methods including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]

Biological Activity Assays

The antioxidant activity of this compound can be evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

This compound's anti-inflammatory potential can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Culture RAW 264.7 cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, and incubate for a further period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Calculate the percentage of NO inhibition and determine the IC₅₀ value.[1]

The cytotoxic effect of this compound on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Culture Caco-2 cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound and incubate for a specified time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth.[7][8]

Table 4: Reported Biological Activities of this compound (IC₅₀ values)

| Activity | Cell Line/Assay | IC₅₀ (µM) | Reference(s) |

| Anticancer | Caco-2 | 185.6 | [7][8] |

| Anti-inflammatory | RAW264.7 (NO Inhibition) | 24.0 | [1] |

| Anti-inflammatory | RBL2H3 (NO Inhibition) | 34.5 | [1] |

Mechanism of Action: Signaling Pathways

This compound has been shown to exert its cytoprotective and antioxidant effects through the activation of the ERK-dependent Nrf2 signaling pathway.[4][9]

ERK-Dependent Nrf2 Signaling Pathway Activated by this compound

Caption: this compound activates the ERK-Nrf2 signaling pathway.

Experimental Protocol to Investigate the ERK-Nrf2 Pathway:

-

Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with this compound at various concentrations and time points.

-

Western Blot Analysis:

-

To assess ERK activation, probe cell lysates with antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

To investigate Nrf2 activation, perform nuclear fractionation and probe nuclear extracts with an antibody against Nrf2. Lamin A/C can be used as a nuclear loading control.

-

-

Use of Inhibitors: To confirm the role of ERK, pre-treat cells with a specific MEK/ERK inhibitor (e.g., PD98059) before this compound treatment and assess the downstream effects on Nrf2 nuclear translocation and target gene expression.[4]

-

Quantitative Real-Time PCR (qRT-PCR): To measure the expression of Nrf2 target genes, extract total RNA from treated cells, reverse transcribe to cDNA, and perform qRT-PCR using primers for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Conclusion

This compound is a promising natural flavonoid with a well-characterized chemical structure and a range of beneficial biological properties. This technical guide provides essential information for researchers interested in exploring its therapeutic potential. The detailed protocols for isolation and biological evaluation, along with the summarized quantitative data and pathway diagrams, offer a solid foundation for further investigation into the mechanisms of action and potential applications of this compound in drug discovery and development. Further research is warranted to fully elucidate its complete pharmacological profile and to explore its synthetic accessibility for broader therapeutic use.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | 132594-09-3 | FD66654 [biosynth.com]

- 4. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Pachypodol in Pogostemon cablin: A Technical Whitepaper for Therapeutic Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pogostemon cablin (Blanco) Benth., a perennial herb of the Lamiaceae family, is a cornerstone of traditional medicine and the source of the commercially significant patchouli oil. Beyond its aromatic properties, this plant synthesizes a diverse array of secondary metabolites, including the O-methylated flavonol, pachypodol. This compound has garnered scientific interest for its potential pharmacological activities. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound in Pogostemon cablin, integrating data from metabolomic, transcriptomic, and broader phytochemical studies. We present a putative enzymatic sequence, summarize available quantitative data, detail relevant experimental methodologies, and provide visual representations of the biochemical cascade and associated workflows to support further research and drug development endeavors.

Introduction

Pogostemon cablin is a rich reservoir of bioactive molecules, with a chemical profile dominated by sesquiterpenoids such as patchoulol and pogostone. However, its non-volatile constituents, particularly flavonoids, represent a promising frontier for therapeutic innovation. This compound, a trimethoxyflavone derived from quercetin, is one such compound isolated from P. cablin. Flavonoids are widely recognized for their antioxidant, anti-inflammatory, and other health-promoting properties. The specific methylation pattern of this compound may enhance its bioavailability and biological efficacy, making its biosynthesis a subject of significant interest for metabolic engineering and pharmaceutical applications.

This whitepaper synthesizes the current understanding of flavonoid biosynthesis to propose a detailed pathway for this compound formation in Pogostemon cablin. By providing a comprehensive overview of the enzymatic steps, quantitative data, and experimental protocols, we aim to equip researchers with the foundational knowledge required to investigate and harness this natural product's therapeutic potential.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Pogostemon cablin is predicated on the highly conserved general flavonoid pathway in plants, originating from the shikimate pathway product, L-phenylalanine. While a complete, experimentally validated pathway for this compound in this specific species is yet to be fully elucidated, evidence from transcriptomic and metabolomic analyses of P. cablin, combined with established knowledge of flavonoid biochemistry, allows for the construction of a robust putative pathway.

The pathway can be conceptualized in two major stages: the formation of the flavonol backbone (quercetin), and the subsequent decorative methylation steps that yield this compound.

Stage 1: Formation of the Quercetin Backbone

This stage involves the coordinated action of several well-characterized enzyme families to construct the foundational flavonol structure.

-

Phenylpropanoid Pathway Initiation: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . Cinnamic acid is then hydroxylated to p-coumaric acid by Cinnamate 4-Hydroxylase (C4H) . Finally, 4-Coumaroyl-CoA Ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

-

Chalcone Synthesis: Chalcone Synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Isomerization and Hydroxylation: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to naringenin, a flavanone. Naringenin is then hydroxylated at the 3-position of the C-ring by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol.

-

B-ring Hydroxylation: Flavonoid 3'-Hydroxylase (F3'H) introduces a hydroxyl group at the 3'-position of the B-ring of dihydrokaempferol, yielding dihydroquercetin.

-

Flavonol Formation: Flavonol Synthase (FLS) introduces a double bond between C2 and C3 of the C-ring of dihydroquercetin to form the flavonol, quercetin.

Stage 2: O-Methylation of Quercetin to this compound

This compound is 5,4'-dihydroxy-3,7,3'-trimethoxyflavone, which is a trimethylated derivative of quercetin (3,5,7,3',4'-pentahydroxyflavone). The final steps in its biosynthesis, therefore, involve a series of methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . While the exact sequence of these methylations in P. cablin is not definitively established, based on characterized flavonoid OMTs in other Lamiaceae species, a plausible sequence is proposed.

-

Methylation at the 3-position: An OMT catalyzes the transfer of a methyl group from SAM to the 3-hydroxyl group of quercetin, forming isorhamnetin (quercetin 3'-O-methyl ether) or potentially rhamnetin (quercetin 7-O-methyl ether) or a 3-O-methylated intermediate.

-

Methylation at the 7-position: A distinct OMT acts on the mono-methylated intermediate to add a methyl group to the 7-hydroxyl group.

-

Methylation at the 3'-position: A third OMT, or one with broader specificity, methylates the 3'-hydroxyl group to complete the synthesis of this compound.

The presence of multiple OMTs with varying substrate and positional specificities is common in plants and allows for the generation of a diverse array of methylated flavonoids. Transcriptomic analyses of P. cablin have identified numerous candidate OMT genes, though their specific roles in this compound biosynthesis await functional characterization.

Quantitative Data on Flavonoids in Pogostemon cablin

Quantitative analysis of flavonoids, including this compound, in Pogostemon cablin has been performed in several studies, though the reported concentrations can vary depending on the plant chemotype, geographical origin, and analytical methodology. The following table summarizes representative quantitative data for this compound and related flavonoids.

| Compound | Plant Part | Concentration | Analytical Method | Reference |

| This compound | Aerial parts | Not explicitly quantified in all studies, but identified as a constituent. | HPLC, LC-MS | [1] |

| Total Flavonoids | Leaves | 129.66 mg QE/g extract | Colorimetric Assay | [2] |

| Total Flavonoids | Stems | 114.29 mg QE/g extract | Colorimetric Assay | [2] |

| Total Phenols | Leaves | 21.79 mg GAE/g extract | Colorimetric Assay | [2] |

| Total Phenols | Stems | 17.29 mg GAE/g extract | Colorimetric Assay | [2] |

Note: QE = Quercetin Equivalents; GAE = Gallic Acid Equivalents. Data from different studies may not be directly comparable due to variations in extraction and quantification methods.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a combination of metabolomic, transcriptomic, and biochemical approaches. Below are detailed methodologies for key experiments.

Metabolite Extraction and Quantification of Flavonoids

This protocol describes a general method for the extraction and quantification of flavonoids from P. cablin tissues.

Protocol 1: Flavonoid Extraction and HPLC-MS Analysis

-

Sample Preparation: Collect fresh plant material (leaves, stems), flash-freeze in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v) containing a suitable internal standard (e.g., apigenin-7-O-glucoside).

-

Vortex vigorously for 1 minute, then sonicate for 30 minutes in a water bath at 4°C.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube. Repeat the extraction on the pellet with another 1 mL of 80% methanol.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Analysis:

-

Re-dissolve the dried extract in 200 µL of 50% methanol.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze using a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (MS), such as a Q-TOF or triple quadrupole instrument.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate flavonoids (e.g., 5% B to 95% B over 20 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

-

Data Acquisition: Full scan mode to identify metabolites and targeted MS/MS for structural confirmation and quantification.

-

-

-

Quantification: Generate a standard curve using an authentic this compound standard to determine its concentration in the samples.

References

Pachypodol: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the flavonoid Pachypodol, from its initial discovery and isolation to its various biological activities and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. Detailed experimental protocols for its isolation and key biological assays are provided, along with a summary of its quantitative data and a visual representation of its known signaling pathways.

Introduction

This compound is an O-methylated flavonol, a class of flavonoids known for their diverse biological activities.[1][2] Its chemical name is 5,4′-dihydroxy-3,7,3′-trimethoxyflavone, and it is structurally related to quercetin.[3] First identified in the mid-20th century, this compound has since been isolated from a variety of plant species and has been the subject of growing scientific interest due to its potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][4] This guide will delve into the history of its discovery, the methods for its isolation, its known biological effects, and the molecular pathways it modulates.

Discovery and History

This compound has been isolated from several plant families, highlighting its distribution in the plant kingdom. The chronological discovery and isolation of this compound from various botanical sources are key to understanding its natural prevalence. While the precise first isolation is not definitively detailed in the readily available literature, its presence has been confirmed in the following plant species:

-

Pogostemon cablin (Patchouli): A member of the Lamiaceae family, patchouli is a significant source of this compound.[1][5] This aromatic herb is widely used in traditional medicine, and modern research has focused on isolating its bioactive constituents, including this compound.[5]

-

Calycopteris floribunda : This large, climbing woody shrub from the Combretaceae family has been a source for the isolation of this compound.[6][7]

-

Croton ciliatoglanduliferus : Belonging to the Euphorbiaceae family, this plant has also been identified as a natural source of this compound.[1]

-

Miliusa balansae : This shrub from the Annonaceae family is another plant from which this compound has been isolated.[1]

-

Pteris ensiformis and Eriocaulon sieboldianum : These species have also been reported to contain this compound.[2]

The repeated isolation of this compound from different plant species across various geographical locations underscores its significance as a noteworthy secondary metabolite with potential pharmacological value.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₁₆O₇ | [3] |

| Molar Mass | 344.319 g·mol⁻¹ | [3] |

| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | [3] |

| Synonyms | 4′,5-Dihydroxy-3,3′,7-trimethoxyflavone, Quercetin 3,7,3'-trimethyl ether | [3] |

| CAS Number | 33708-72-4 | [3] |

Experimental Protocols

Bioactivity-Guided Isolation of this compound from Pogostemon cablin

This protocol describes a bioactivity-guided fractionation method for isolating this compound from the dried leaves of Pogostemon cablin, as has been previously reported.[8][9]

4.1.1. Extraction

-

Dried aerial parts of P. cablin (200 g) are extracted with 500 mL of methanol three times for 3 hours under reflux.[10]

-

The methanol solutions are combined and concentrated using a rotary evaporator to yield a crude extract.[10]

4.1.2. Solvent Partitioning

-

The crude methanol extract is suspended in water.

-

The aqueous suspension is successively partitioned with n-hexane and then ethyl acetate.

-

This process yields three fractions: an n-hexane fraction, an ethyl acetate fraction, and an aqueous fraction.[10]

4.1.3. Chromatographic Purification

-

The n-hexane fraction, which shows Nrf2-activating effects, is subjected to further purification.

-

Centrifugal Partition Chromatography (CPC) is employed for the initial separation of the n-hexane extract.

-

Fractions from CPC exhibiting the desired bioactivity are then purified using preparative High-Performance Liquid Chromatography (HPLC).[8]

-

The purity of the isolated this compound is confirmed to be >95% by HPLC-diode array detection.[8]

4.1.4. Structure Elucidation

The chemical structure of the isolated compound is confirmed by comparing its ¹H NMR and ¹³C NMR spectral data with previously published data for this compound.[8]

Experimental Workflow for this compound Isolation

Biological Assays

4.2.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cells (e.g., HepG2 human hepatoma cells) are seeded in 48-well plates at a density of 5 x 10⁴ cells/well.[10]

-

After overnight serum starvation, the cells are exposed to various concentrations of this compound (e.g., 3–100 μM) for 24 hours.[10]

-

To measure cell viability, 0.3 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 1 hour at 37°C.[10]

-

The media is then removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

4.2.2. Western Blot Analysis for Nrf2 Nuclear Translocation and ERK Phosphorylation

-

Cells are treated with this compound for the desired time periods.

-

For Nrf2 translocation, nuclear and cytoplasmic extracts are prepared using a nuclear extraction kit.

-

For ERK phosphorylation, whole-cell lysates are prepared.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against Nrf2, phospho-ERK, total ERK, and a loading control (e.g., Lamin A/C for nuclear fraction or β-actin for whole-cell lysate).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.2.3. Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

-

Bacterial strains (e.g., Staphylococcus aureus, Klebsiella pneumoniae) are cultured on nutrient agar.[6]

-

A bacterial suspension is prepared and adjusted to a concentration of approximately 10⁵ CFU/mL.[11]

-

Serial dilutions of this compound are prepared in a 96-well microplate containing culture broth.

-

Each well is inoculated with the bacterial suspension.

-

The microplate is incubated for 24 hours at 37°C.[11]

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth. The addition of an indicator like resazurin can aid in visualizing bacterial viability.[6]

4.2.4. Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats)

-

Male Wistar rats are randomly divided into groups.

-

One hour before the induction of inflammation, the animals are orally administered with this compound at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

The paw volume is measured at different time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.[12]

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, which are summarized in the tables below.

Anticancer Activity

| Cell Line | Assay | IC₅₀ (µM) | Reference(s) |

| CaCo-2 (Colon) | CellTiter 96 Non-Radioactive Cell Proliferation Assay | 185.6 | [6] |

| HepG2 (Liver) | MTT Assay | > 100 (no cytotoxicity observed) | [8][10] |

| KB (Oral) | Not Specified | 0.7 mg/mL | [1] |

| Hep-G2 (Liver) | Not Specified | 0.55 mg/mL | [1] |

Anti-inflammatory Activity

| Assay | Cell Line / Model | IC₅₀ (µM) | Effect | Reference(s) |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | 34.5 | Inhibition of NO production | [2] |

| TNF-α Production | RAW 264.7 macrophages | 24.0 | Inhibition of TNF-α production | [2] |

Antioxidant Activity

Pharmacokinetic Properties

Detailed pharmacokinetic studies on this compound are limited. Further research is required to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Signaling Pathways

This compound has been shown to modulate specific signaling pathways, which are central to its biological effects.

ERK-Dependent Nrf2 Activation Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. This activation is dependent on the Extracellular signal-regulated kinase (ERK) pathway.[13]

-

This compound treatment leads to the phosphorylation and activation of ERK.

-

Activated ERK, in turn, promotes the nuclear translocation of Nrf2.

-

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.

-

This leads to the increased expression of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

This pathway is crucial for the antioxidant and cytoprotective effects of this compound.

ERK-Dependent Nrf2 Signaling Pathway

References

- 1. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant… [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. cris.unibo.it [cris.unibo.it]

- 13. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

Pachypodol: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

Pachypodol (CAS No. 33708-72-4): A Comprehensive Technical Overview of its Physicochemical Properties, Biological Activities, and Associated Signaling Pathways

This technical guide provides an in-depth overview of this compound, a naturally occurring O-methylated flavonol, for researchers, scientists, and professionals in drug development. This document outlines its core chemical data, summarizes its key biological activities with supporting quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways.

Core Chemical and Physical Data

This compound, with the CAS number 33708-72-4, is a flavonoid found in various plant species, including Pogostemon cablin, Calycopteris floribunda, and Croton ciliatoglanduliferus.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 33708-72-4 | |

| Molecular Formula | C₁₈H₁₆O₇ | [2] |

| Molecular Weight | 344.32 g/mol | [2] |

| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | [2] |

| Synonyms | 4',5-Dihydroxy-3,3',7-trimethoxyflavone, Isorhamnetin 3,7-dimethyl ether, Quercetin 3,3',7-trimethyl ether | [2] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] The following table summarizes key quantitative data related to these activities.

| Biological Activity | Assay | Cell Line / Model | Result (IC₅₀ / LD₅₀) | Source(s) |

| Cytotoxicity | Promega CellTiter 96 Non-Radioactive Cell Proliferation Assay | CaCo-2 (colon cancer) | IC₅₀ = 185.6 µM | [4] |

| General Toxicity | Brine Shrimp Lethality Assay | Brine Shrimp | LD₅₀ = 435.8 µM | [5] |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC₅₀ = 34.5 µM | [6] |

Key Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways. These include the ERK-dependent Nrf2 activation pathway, intrinsic apoptosis pathway, and the NF-κB and MAPK anti-inflammatory pathways.

ERK-Dependent Nrf2 Activation Pathway

This compound demonstrates antioxidant and cytoprotective effects, in part, by activating the ERK-dependent Nrf2 signaling pathway.[7] This activation leads to the transcription of antioxidant response elements (ARE), bolstering the cell's endogenous antioxidant defense systems.[7]

Intrinsic Apoptosis Pathway

In cancer cells, this compound has been suggested to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death.

Anti-inflammatory Signaling Pathway

This compound exhibits anti-inflammatory properties by inhibiting key inflammatory signaling pathways, including NF-κB and MAPK. It has been shown to selectively inhibit the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of JNK.[7]

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activities of this compound. Researchers should optimize these protocols for their specific experimental conditions.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay assesses the free radical scavenging capacity of a compound.

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid).

-

Reaction Mixture: In a 96-well plate, mix the this compound dilutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined.

Experimental Workflow for Signaling Pathway Analysis

The following workflow outlines the general steps for investigating the effect of this compound on cellular signaling pathways.

References

- 1. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of Pogostemon cablin: Bioactive components and their modulation of MAPK and NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Pachypodol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioactive flavonoid Pachypodol, with a focus on the application of in silico methodologies to predict and elucidate its therapeutic potential. This compound (5,4′-dihydroxy-3,7,3′-trimethoxyflavone), a natural compound primarily isolated from plants like Pogostemon cablin (Patchouli) and Calycopteris floribunda, has demonstrated a wide spectrum of pharmacological activities.[1][2] Computational approaches are pivotal in accelerating the exploration of such natural products, enabling rapid assessment of their bioactivity, mechanism of action, and drug-likeness before extensive experimental validation.

Known Pharmacological Activities of this compound

This compound has been identified as a promising therapeutic agent due to its diverse biological activities.[3] Experimental studies have confirmed its potential as an:

-

Anticancer and Cytotoxic Agent: It inhibits the growth of certain cancer cell lines.[4]

-

Antioxidant: It protects cells from oxidative damage by activating key defense pathways.[5][6]

-

Anti-inflammatory Agent: It shows potential in modulating inflammatory responses.[7]

-

Antiviral Compound: It exhibits selective activity against specific viruses, such as picornaviruses.[8]

-

Antimicrobial and Antifungal Agent: It has shown inhibitory effects against various microbes.[1]

-

Antiemetic and Anti-mutagenic Agent: Further highlighting its diverse therapeutic potential.[8]

Quantitative Bioactivity Data

Quantitative data from experimental assays are crucial for calibrating and validating in silico models. The following table summarizes the available quantitative data for this compound's bioactivity.

| Bioactivity | Assay / Cell Line | Measurement | Result | Reference |

| Cytotoxicity | CellTiter 96 Assay / CaCo-2 (Colon Cancer) | IC₅₀ | 185.6 µM | [4] |

| General Toxicity | Brine Shrimp Lethality Assay | LD₅₀ | 435.8 µM | [9] |

| Antioxidant Activity | ARE-Luciferase Assay / HepG2 Cells | Fold Increase | Concentration-dependent increase from 10 µM | [5] |

| Cytotoxicity | MTT Assay / HepG2 Cells | Cell Viability | No significant cytotoxicity observed up to 100 µM | [5] |

Core Signaling Pathway: The ERK/Nrf2 Axis

A key mechanism underlying this compound's antioxidant and cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway via Extracellular signal-regulated kinase (ERK) signaling.[8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by this compound, ERK is phosphorylated (activated), which is believed to facilitate the dissociation of Nrf2 from Keap1.[8] Liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes.[5][8]

In Silico Workflow for Bioactivity Prediction

An integrated in silico workflow can systematically predict the bioactivities of this compound and its analogues, guiding further experimental research. This process involves target prediction, interaction modeling, and pharmacokinetic profiling.

Detailed Methodologies & Experimental Protocols

The following protocols are foundational for the experimental validation of in silico predictions regarding this compound's bioactivity.

Isolation and Purification of this compound

-

Source Material: Dried leaves of Pogostemon cablin or Calycopteris floribunda.

-

Extraction: The plant material is subjected to extraction with a suitable solvent (e.g., methanol).

-

Fractionation: The crude extract undergoes bioactivity-guided fractionation.

-

Chromatography: this compound is isolated from active fractions using repeated column chromatography on silica gel.[2][4]

-

Structure Confirmation: The final structure is confirmed by spectroscopic analysis, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV Spectroscopy.[1]

In Vitro Cytotoxicity Assessment (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., CaCo-2, HepG2) are cultured in appropriate media and conditions until they reach approximately 80% confluency.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 3–100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[5]

-

MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.

Nrf2/ARE Pathway Activation Assay

-

Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter plasmid are used.[5]

-

Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 12 hours).

-

Cell Lysis: After treatment, cells are lysed.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer. An increase in luminescence indicates the activation of the Nrf2/ARE pathway.[5]

Western Blot for Nrf2 Nuclear Translocation

-

Treatment and Fractionation: HepG2 cells are treated with this compound (e.g., 30 µM). Following treatment, nuclear and cytoplasmic protein fractions are carefully separated.[8]

-

Protein Quantification: The protein concentration of each fraction is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Nrf2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the Nrf2 protein band in the nuclear fraction indicates translocation and activation.[8]

References

- 1. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth | MDPI [mdpi.com]

- 2. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemmethod.com [chemmethod.com]

- 8. This compound, a Methoxyflavonoid Isolated from Pogostemon cablin Bentham Exerts Antioxidant and Cytoprotective Effects in HepG2 Cells: Possible Role of ERK-Dependent Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preliminary Pharmacokinetic Profile of Pachypodol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary pharmacokinetic profile of Pachypodol, a bioactive flavonoid with notable therapeutic potential. The information presented herein is collated from foundational studies and is intended to support further research and development initiatives. This document details the absorption, distribution, metabolism, and excretion (ADME) parameters of this compound, outlines the experimental methodologies for its in vivo analysis, and visualizes key processes and pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in male Sprague-Dawley rats following a single oral administration of Pogostemon cablin extract. This data is crucial for understanding the compound's behavior in a biological system and for designing future preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Symbol | Value | Unit | Reference |

| Time to Maximum Concentration | Tmax | 0.8 | h | [1] |

| Maximum Concentration | Cmax | 25.7 | ng/mL | |

| Area Under the Curve (0-t) | AUC(0-t) | 179.3 | ng·h/mL | |

| Half-life | t1/2 | 7.9 | h |

Data derived from a study involving oral administration of a Pogostemon cablin extract.[1]

Experimental Protocols

The methodologies outlined below are representative of the experimental procedures used to determine the pharmacokinetic profile of this compound in rats.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical in vivo study to assess the pharmacokinetics of this compound following oral administration.

2.1.1. Animal Model

-

Species: Male Sprague-Dawley rats

-

Weight: 220 ± 10 g

-

Acclimation: Animals are acclimated for a minimum of one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Fasting: Animals are fasted for 12 hours prior to dosing, with continued access to water.[1]

2.1.2. Dosing

-

Test Article: Pogostemon cablin extract containing a known concentration of this compound.

-

Formulation: The extract is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) aqueous solution.[1]

-

Route of Administration: Single oral gavage.

-

Dose: A dose of 4.0 g/kg of the Pogostemon cablin extract is administered.[1]

2.1.3. Blood Sampling

-

Sampling Sites: Blood samples (approximately 300 µL) are collected from the orbital venous plexus.[1]

-

Time Points: Blood is collected at the following time points post-dosing: 0, 0.03, 0.08, 0.25, 0.5, 0.75, 1, 2, 6, 10, 12, 24, 36, and 48 hours.[1]

-

Sample Processing:

-

Blood samples are collected into heparinized tubes.

-

Plasma is separated by centrifugation at 7,000 rpm for 10 minutes.[1]

-

The resulting plasma is stored at -80°C until analysis.

-

Bioanalytical Method: UPLC-MS/MS

An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is employed for the sensitive and specific quantification of this compound in rat plasma.[1]

2.2.1. Sample Preparation

-

A 100 µL aliquot of plasma is mixed with an internal standard (e.g., icariin).[1]

-

Protein precipitation is performed by adding acetonitrile.[1]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[1]

-

The supernatant is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for injection into the UPLC-MS/MS system.[1]

2.2.2. Chromatographic and Mass Spectrometric Conditions

-

Chromatographic System: Agilent-1290 UPLC system or equivalent.[1]

-

Column: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).[1]

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[1]

-

Mass Spectrometer: Agilent-6470 triple quadrupole tandem mass spectrometer or equivalent.[1]

-

Ionization Mode: Multiple Reaction Monitoring (MRM) with positive and negative ionization.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the pharmacokinetic study and the known signaling pathway modulated by this compound.

References

The Solubility Profile of Pachypodol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of pachypodol, a methoxyflavonoid with known antioxidant and cytoprotective properties. A comprehensive search of scientific literature reveals a notable absence of specific quantitative solubility data for this compound in various organic solvents. However, qualitative information can be inferred from its isolation and experimental use. This compound is isolated from Pogostemon cablin using solvents such as methanol, n-hexane, and ethyl acetate, indicating its solubility in these agents. Furthermore, its use in cell-based assays where it is dissolved in dimethyl sulfoxide (DMSO) confirms its solubility in this common laboratory solvent.

Given the lack of direct quantitative data for this compound, this guide presents solubility data for structurally related flavonoids to provide a comparative context for researchers. Additionally, a detailed experimental protocol for determining the solubility of a compound like this compound is provided, along with visualizations of the experimental workflow and a key signaling pathway associated with this compound's biological activity.

Comparative Solubility of Structurally Related Flavonoids

| Flavonoid | Solvent | Temperature (°C) | Solubility (mmol/L) | Solubility (g/L) |

| Quercetin | Acetonitrile | 50 | 5.40 | 1.63 |

| Quercetin | Acetone | Not Specified | 80 | 24.18 |

| Isoquercitrin | Acetonitrile | 50 | 3.90 | 1.80 |

| Rutin | Acetonitrile | Not Specified | 0.50 | 0.31 |

| Chrysin | Acetonitrile | Not Specified | 1.90 | 0.48 |

| Naringenin | Acetonitrile | Not Specified | 77 | 20.96 |

| Hesperetin | Acetonitrile | Not Specified | 85 | 25.69 |

Data extracted from Chebil et al., "Solubility of Flavonoids in Organic Solvents."

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest, based on the widely accepted shake-flask method.[1]

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid, purity ≥95%)

-

Selected organic solvent(s) (e.g., methanol, ethanol, DMSO, acetone, ethyl acetate), HPLC grade

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.

-

Add a precisely measured volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved this compound remains constant.

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solutions by HPLC. The mobile phase and column should be selected to achieve good separation and peak shape for this compound.

-

Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration determined from the calibration curve by the dilution factor.

-

The resulting concentration is the equilibrium solubility of this compound in the selected solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

Pachypodol in Plant Extracts: A Technical Guide to Natural Abundance, Analysis, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural abundance of Pachypodol in various plant extracts. It is designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising methoxyflavonoid. This document details quantitative data, experimental protocols for extraction and analysis, and explores the molecular pathways influenced by this compound.

Natural Abundance of this compound

This compound, a flavonoid with the chemical name 5,4'-dihydroxy-3,7,3'-trimethoxyflavone, has been identified in several plant species. Its natural abundance varies significantly depending on the plant source, geographical location, and the extraction methods employed. The following table summarizes the currently available quantitative data on this compound content in different plant extracts.

| Plant Species | Plant Part | Extraction Method | This compound Yield/Content | Reference |

| Calycopteris floribunda | Dried Leaves | Column Chromatography | 56.1 mg from 1.7 kg (approx. 0.0033%) | [1] |

| Pogostemon cablin | Dried Aerial Parts | Methanol Extraction followed by fractionation | Not explicitly quantified in this study, but isolated as a major non-volatile constituent. | [2] |

| Croton ciliatoglanduliferus | Aerial Parts | n-Hexane Extraction, Preparative TLC | Isolated, but specific yield not provided. | [3][4] |

| Miliusa balansae | Leaves | Methanolic Extraction | Isolated as a constituent, quantitative data not available. | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, compiled from cited scientific literature.

Extraction and Isolation of this compound from Pogostemon cablin

This protocol is adapted from a study focused on the bioactivity-guided isolation of this compound.[2]

2.1.1. Extraction

-

Plant Material: 200 g of dried aerial parts of Pogostemon cablin.

-

Solvent: 500 mL of methanol.

-

Procedure:

-

The dried plant material is extracted with methanol three times under reflux for 3 hours for each extraction.

-

The resulting methanol solutions are combined and concentrated using a rotary evaporator to obtain the crude methanol extract.

-

2.1.2. Fractionation

-

The crude methanol extract is suspended in water.

-

Successive partitioning is performed with n-hexane and ethyl acetate.

-

This process yields an n-hexane fraction, an ethyl acetate fraction, and an aqueous fraction. This compound is primarily found in the n-hexane fraction.

2.1.3. Isolation

-

The n-hexane fraction is subjected to Centrifugal Partition Chromatography (CPC) for further separation.

-

Final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

The purity of the isolated this compound is confirmed to be >95% by HPLC-Diode Array Detection (DAD).

General Protocol for HPLC-DAD Quantification of Flavonoids

The following is a general validated method for the quantification of flavonoids in plant extracts, which can be adapted for this compound.[7][8][9]

2.2.1. Instrumentation and Conditions

-

HPLC System: A system equipped with a quaternary pump, online degasser, autosampler, column oven, and a Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using two solvents:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in methanol or acetonitrile.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute compounds with increasing hydrophobicity. The specific gradient profile needs to be optimized for the best separation of this compound from other components in the extract.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Detection Wavelength: The DAD should be set to scan a range of wavelengths to determine the optimal wavelength for this compound detection, with specific monitoring at its absorption maxima (e.g., around 254 nm and 340 nm for flavonoids).

-

Injection Volume: Typically 10-20 µL.

2.2.2. Sample and Standard Preparation

-

Standard Solution: Prepare a stock solution of purified this compound in methanol at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.

-

Sample Preparation:

-

Accurately weigh the dried plant extract.

-

Dissolve the extract in methanol (or the initial mobile phase composition) to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

2.2.3. Method Validation The analytical method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines to ensure reliable results.[7]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the known signaling pathway of this compound.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound from Croton ciliatoglanduliferus Ort. as water-splitting enzyme inhibitor on thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Comprehensive Review on Pharmacological Activities of this compound: A Bioactive Compound of an Aromatic Medicinal Plant Pogostemon Cablin Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical constituents of Miliusa balansae leaves and inhibition of nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. e-nps.or.kr [e-nps.or.kr]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Protocol for the Isolation of Pachypodol from Calycopteris floribunda Leaves

Application Note

Introduction

Pachypodol, a flavonoid with the chemical structure 5,4'-dihydroxy-3,7,3'-trimethoxyflavone, has demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines and antioxidant properties.[1] This document provides a detailed protocol for the isolation and purification of this compound from the leaves of Calycopteris floribunda, a climbing shrub found in Southeast Asia.[1] The described methodology is intended for researchers in natural product chemistry, pharmacology, and drug development.

Compound Profile: this compound

This compound is a methoxyflavonoid that has been identified as a bioactive constituent in several medicinal plants.[2] Its biological activity is of significant interest, particularly its potential as an antioxidant and anticancer agent. Research has shown that this compound can exert cytoprotective effects through the ERK-dependent Nrf2 activation pathway.[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₇ | PubChem |

| Molecular Weight | 344.3 g/mol | PubChem |

| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one | PubChem |

| PubChem CID | 5281677 | PubChem |

Experimental Protocols

This protocol details the extraction of crude flavonoid mixture from Calycopteris floribunda leaves and the subsequent isolation of this compound using column chromatography.

1. Plant Material Collection and Preparation

-

Collect fresh leaves of Calycopteris floribunda.

-

Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

-

Air-dry the leaves in the shade at room temperature until they are brittle.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction of Crude Flavonoids

This protocol utilizes a soxhlet extraction method for efficient extraction of secondary metabolites.[5]

-

Accurately weigh the powdered leaf material.

-

Place the powdered leaves in a thimble and insert it into a Soxhlet extractor.

-

Extract the powder with methanol for 10-12 hours.[5]

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

To remove the lipid fraction, wash the crude extract with n-hexane.

-

The resulting defatted extract contains the crude flavonoid mixture.

3. Isolation of this compound by Column Chromatography

Repeated column chromatography over silica gel is the primary method for the isolation of this compound.[1][2]

-

Preparation of the Column:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.

-

Wash the packed column with the initial mobile phase solvent.

-

-

Sample Loading:

-

Adsorb the crude flavonoid extract onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, resulting in a free-flowing powder.

-

Carefully load the powdered sample onto the top of the prepared silica gel column.

-

-

Elution and Fraction Collection:

-

Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of n-hexane and ethyl acetate.

-

Begin with a low polarity mixture (e.g., n-hexane:ethyl acetate, 95:5) and gradually increase the proportion of ethyl acetate.

-

Collect the eluate in fractions of equal volume (e.g., 20 mL).

-

-

Monitoring of Fractions:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate).

-

Visualize the spots under UV light or by using a suitable staining reagent.

-

Pool the fractions that show a spot corresponding to pure this compound.

-

4. Purification and Crystallization

-

Concentrate the pooled fractions containing this compound under reduced pressure.

-

For final purification, crystallization can be performed. A solvent system of petroleum ether and ethyl acetate (20:1 v/v) has been reported to yield yellow needle-shaped crystals of this compound.[6]

-

Filter the crystals and wash them with a cold, non-polar solvent (e.g., petroleum ether) to remove any remaining impurities.

-

Dry the purified this compound crystals in a desiccator.

Data Presentation

Yield of this compound